![molecular formula C30H48O4 B563820 20-Hydroxy-3-oxo-28-lupanoic acid CAS No. 93372-87-3](/img/structure/B563820.png)
20-Hydroxy-3-oxo-28-lupanoic acid
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Overview
Description
20-Hydroxy-3-oxo-28-lupanoic acid is a natural triterpenoid isolated from the herbs of Jatropha curcas . It is used for reference standards and pharmacological research .
Synthesis Analysis
A one-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from betulin was developed. Its glycosylation by -acetobromoglucose (ABG) catalyzed by Ag2O in various solvents such as pyridine, CH2Cl2, and their mixture was studied .Molecular Structure Analysis
The molecular formula of 20-Hydroxy-3-oxo-28-lupanoic acid is C30H48O4, and its molar mass is 472.69972 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis
The density of 20-Hydroxy-3-oxo-28-lupanoic acid is predicted to be 1.099±0.06 g/cm3. It has a melting point of 191-193℃ and a predicted boiling point of 576.3±15.0 °C .Scientific Research Applications
Pharmacological Properties : Lupane-type triterpenes, including 20-Hydroxy-3-oxo-28-lupanoic acid, have shown potential in pharmacology. For instance, a study on triterpenoids from Pulsatilla chinensis revealed the cytotoxic activities of these compounds against various cancer cell lines, highlighting their potential as anticancer agents (Ye et al., 1996).
Anti-Inflammatory Effects : A study investigating 20-Hydroxy-3-oxolupan-28-oic acid specifically found that it attenuates inflammatory responses in LPS-stimulated RAW264.7 macrophages. This compound inhibited the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent (Cao et al., 2019).
Antimicrobial and Antifungal Applications : Research on 3β-hydroxyllup-20(29)-en-28-oic acid, a related compound, demonstrated its potential as an antifungal drug, showing efficacy against various fungal organisms (Habila et al., 2010).
Potential in Treating HIV : A study on the anti-HIV-1 and anti-inflammatory properties of lupanes isolated from Garcinia hanburyi showed promising results. These compounds displayed anti-HIV-1 activities, further broadening the scope of lupane-type triterpenes in medicinal research (Reutrakul et al., 2010).
Cytotoxic Properties : Lupane-type triterpenoids isolated from Acacia mellifera were evaluated for their cytotoxicity on a human non-small-cell bronchopulmonary carcinoma cell line. This study contributes to the understanding of lupane-type triterpenoids in cancer therapy (Mutai et al., 2004).
Chemical Constituents Analysis : Research on the chemical constituents of Salacia chinensis L. identified a new triterpene, 28-hydroxy-3-oxo-30-lupanoic acid, along with other triterpenes. These findings contribute to the chemical profiling of plants containing lupane-type triterpenes (Tran Thi Minha et al., 2008).
properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hydroxy-3-oxo-28-lupanoic acid |
Citations
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